tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS: 1120214-86-9) is a bicyclic tertiary amine derivative with a molecular formula of C₁₆H₂₉N₃O₂ and a molecular weight of 295.43 g/mol . The compound features a 3,8-diazabicyclo[3.2.1]octane core substituted with a piperidin-4-yl group at the 8-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry for the synthesis of protease inhibitors, receptor antagonists, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 8-piperidin-4-yl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-10-13-4-5-14(11-18)19(13)12-6-8-17-9-7-12/h12-14,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNKKSCMVBHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a piperidine derivative with a diazabicyclo[3.2.1]octane precursor under specific reaction conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 149771-44-8)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Differences : Lacks the piperidin-4-yl substituent, resulting in reduced steric bulk and lower molecular weight. This simplifies synthetic routes but limits interactions with hydrophobic binding pockets in biological targets .
- Applications: Primarily used as a precursor for non-peptidic scaffolds in drug discovery .
Amino-Substituted Bicyclic Derivatives
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 207405-68-3)
- Similarity Score : 0.98 (vs. target compound)
- Key Differences: Features an endo-configured amino group at the 3-position instead of the piperidinyl group.
Trifluoroacetylated Derivatives
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (MFCD21090358)
- Key Differences : Incorporates a trifluoroacetyl group at the 3-position, increasing electron-withdrawing character and reducing basicity of the nitrogen atom. This modification is advantageous for stabilizing reactive intermediates during synthesis .
Piperidine- and Azabicyclo[3.2.1]octane Hybrids
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate (CAS: 1120214-86-9)
- Molecular Weight : 295.43 g/mol
- Key Advantages : The piperidin-4-yl group enhances conformational flexibility and binding affinity to G-protein-coupled receptors (GPCRs), particularly in neurological therapeutics .
Physicochemical and Functional Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (LogP) | Bioactivity Notes |
|---|---|---|---|---|---|---|
| Target Compound | 1120214-86-9 | C₁₆H₂₉N₃O₂ | 295.43 | Piperidinyl, Boc | 2.1 (predicted) | High GPCR modulation potential |
| tert-Butyl 3,8-diazabicyclo[...] | 149771-44-8 | C₁₁H₂₀N₂O₂ | 212.29 | Boc | 1.8 | Limited receptor selectivity |
| tert-Butyl endo-3-amino-8-azabicyclo[...] | 207405-68-3 | C₁₁H₂₁N₃O₂ | 227.30 | Amino, Boc | 0.9 | Enhanced solubility in H₂O |
| Trifluoroacetyl Derivative | MFCD21090358 | C₁₃H₁₈F₃N₂O₃ | 310.29 | Trifluoroacetyl, Boc | 2.5 | Stabilizes amidic intermediates |
Biological Activity
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a complex organic compound with the molecular formula C₁₆H₂₉N₃O₂ and a molecular weight of approximately 295.43 g/mol. Its unique bicyclic structure, which incorporates a piperidine moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Common synthetic routes include the cyclization of piperidine derivatives with diazabicyclo[3.2.1]octane precursors under specific conditions using strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been observed to act as an inhibitor or modulator of certain pathways, which may contribute to its therapeutic effects .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting beta-lactamase enzymes, which are crucial for combating antibiotic-resistant bacterial infections .
- Neuroprotective Effects : In studies involving scopolamine-induced oxidative stress models, the compound demonstrated protective effects against neuronal damage by reducing malondialdehyde (MDA) levels and enhancing glutathione (GSH) levels .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of β-secretase and Acetylcholinesterase : In vitro studies reported that related compounds demonstrated inhibition of β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting potential applications in treating Alzheimer's disease .
- Amyloid Aggregation : The compound was also evaluated for its ability to inhibit amyloid aggregation, achieving an 85% reduction in aggregation at a concentration of 100 μM .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Structure | Lacks piperidine; shows different biological activity |
| tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | Structure | Similar framework; different functional groups |
| Piperidine derivatives | Structure | Broad range of biological activities; versatile |
The unique combination of the bicyclic structure and piperidine integration in this compound may confer distinct pharmacological properties compared to other similar compounds .
Q & A
Q. Basic
- NMR : Use - and -NMR to confirm bicyclo[3.2.1]octane geometry. Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.0–4.0 ppm (piperidine and bridgehead protons) are diagnostic. 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR : Verify carbamate C=O stretching at ~1680–1720 cm and tertiary amine N–H at ~3300 cm .
- MS : High-resolution ESI-MS confirms molecular ion [M+H], with fragmentation patterns matching bicyclic cleavage (e.g., loss of tert-butoxy group) .
What stability considerations are critical for storing this compound, and how should degradation be monitored?
Q. Basic
- Storage : Store at –20°C under inert gas (Ar/N) in amber vials to prevent oxidation and hydrolysis of the carbamate group .
- Degradation monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis by-products (e.g., free piperidine). Stability studies under accelerated conditions (40°C/75% RH) predict shelf life .
What is the pharmacological relevance of this compound, and how is its bioactivity validated?
Basic
This compound acts as a precursor for neuroactive or anticancer agents due to its rigid bicyclic scaffold, which enhances receptor binding selectivity. Bioactivity validation includes:
- In vitro assays : Competitive binding studies (e.g., dopamine or serotonin receptors) using radioligands .
- ADME profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to assess metabolic liability .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and control for batch-to-batch variability in compound purity .
- Impurity profiling : LC-MS to identify by-products (e.g., deprotected amines) that may interfere with activity .
What experimental designs are optimal for assessing this compound’s biological activity across multiple targets?
Advanced
Adopt a split-plot design to evaluate dose-response relationships and off-target effects:
- Primary factors : Compound concentration (0.1–100 µM) and incubation time (24–72 hrs).
- Secondary factors : Target panels (e.g., kinases, ion channels) screened via high-throughput platforms (e.g., FLIPR for calcium flux) .
How can selectivity for specific receptors (e.g., σ1 vs. σ2) be optimized through structural modifications?
Q. Advanced
- Molecular docking : Use X-ray/NMR receptor structures to identify steric clashes or unfavorable interactions. Modify the piperidine substituents (e.g., introduce methyl groups) to enhance σ1 affinity .
- SAR studies : Synthesize analogs with varied bridgehead substituents (e.g., replacing tert-butyl with cyclopropane) and test in radioligand displacement assays .
What analytical methods are recommended for identifying synthetic impurities or degradation products?
Q. Advanced
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., tert-butanol) with evaporative light scattering .
- LC-QTOF-MS : Identify low-abundance by-products (e.g., oxidized piperidine derivatives) via accurate mass and MS/MS fragmentation .
How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Q. Advanced
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance solubility without altering pharmacokinetics .
- Prodrug strategy : Convert the carbamate to a phosphate ester for improved aqueous solubility, followed by enzymatic cleavage in vivo .
What steps ensure reproducibility in multi-step syntheses across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
